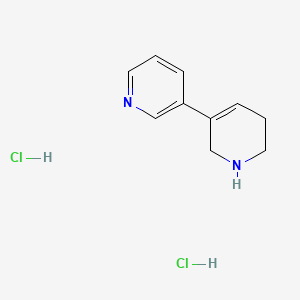

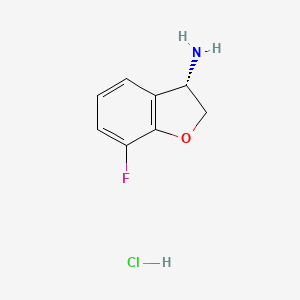

![molecular formula C19H16FN3O2 B2625401 6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-32-2](/img/structure/B2625401.png)

6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Herbicidal Activities

The structurally related compound "3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione" has been found to exhibit significant herbicidal activities, particularly against Brassica napus, when tested at a concentration of 100 μg·mL-1, suggesting potential applications in agriculture for controlling weed growth Yang Huazheng, 2013.

Inhibition of Human Neutrophil Elastase

Compounds within this chemical family have been identified as inhibitors of human neutrophil elastase (HNE), which is involved in various inflammatory diseases. This suggests potential therapeutic applications in treating conditions related to excessive HNE activity through topical or pulmonary administration Expert Opinion on Therapeutic Patents, 2009.

A2B Adenosine Receptor Antagonism

Research on similar pyrrolopyrimidin derivatives has highlighted their role as potent A2B adenosine receptor antagonists, which could have implications for developing treatments for conditions mediated by this receptor, such as inflammation or cancer Cristina Esteve et al., 2006.

Luminescent Polymers

The chemical framework of "6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" shares similarities with compounds used to synthesize luminescent polymers. These materials exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic electronics and photonics Kai A. I. Zhang & B. Tieke, 2008.

Structural and Spectral Exploration

The synthesis and structural characterization of related heterocycle derivatives have provided insights into their electronic structures, which are critical for designing materials with specific optical properties. This research indicates potential applications in electronic devices and sensors Abida Ashraf et al., 2019.

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways related to cell cycle regulation, potentially leading to downstream effects such as cell growth inhibition .

Result of Action

Based on the potential targets and mode of action, it could lead to changes in cell cycle progression and potentially induce apoptosis .

properties

IUPAC Name |

6-[(4-fluorophenyl)methyl]-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-14-8-6-12(7-9-14)10-23-11-15-16(18(23)24)17(22-19(25)21-15)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHGUQMZWFCIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

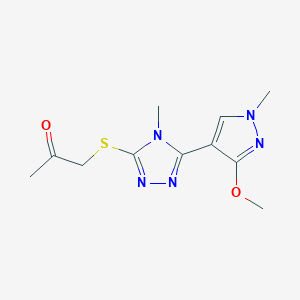

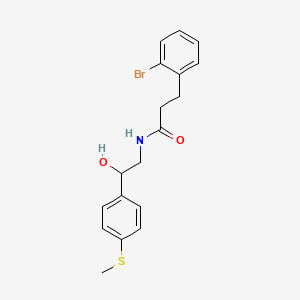

![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)

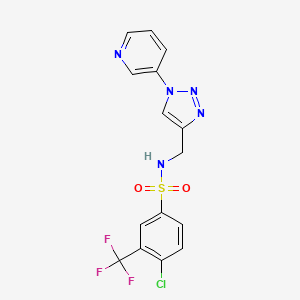

![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)

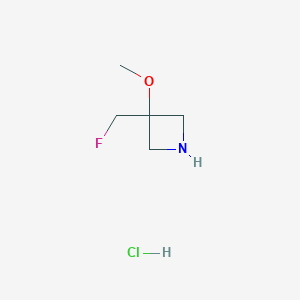

![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)

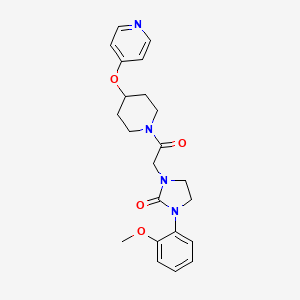

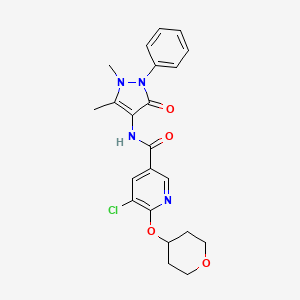

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)